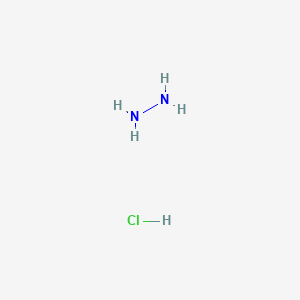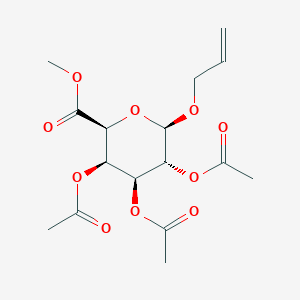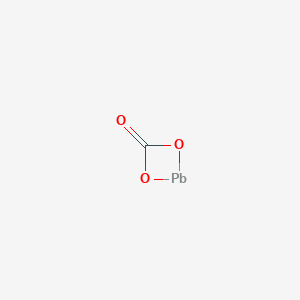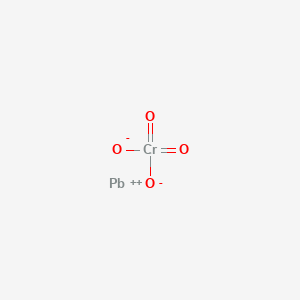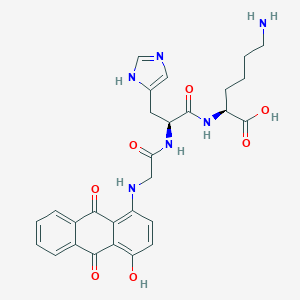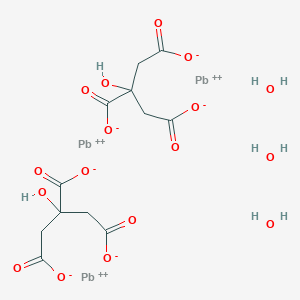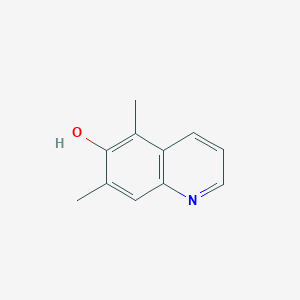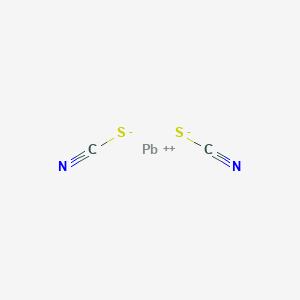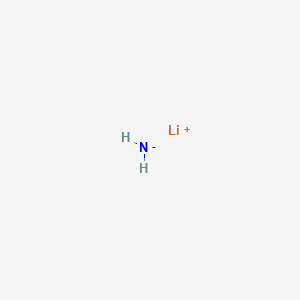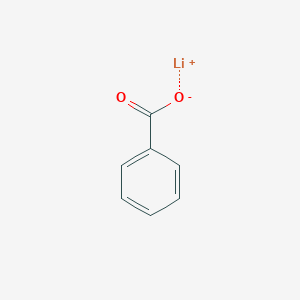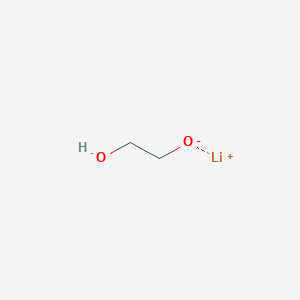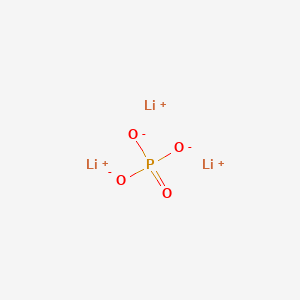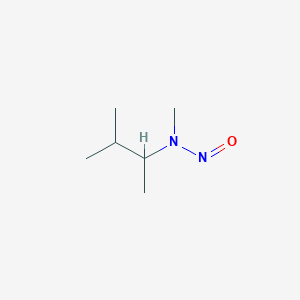
N-methyl-N-(3-methylbutan-2-yl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(3-methylbutan-2-yl)nitrous amide, commonly known as NMBA, is a synthetic compound that belongs to the class of organic nitrites. It is widely used in scientific research for its unique properties and mechanism of action. NMBA is a potent vasodilator that can increase blood flow and reduce blood pressure.
Mecanismo De Acción
NMBA works by relaxing smooth muscle cells in blood vessels, which results in vasodilation. It does so by releasing nitric oxide (NO) in the endothelial cells of blood vessels. NO activates guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP relaxes smooth muscle cells, leading to vasodilation.
Efectos Bioquímicos Y Fisiológicos
NMBA has several biochemical and physiological effects. It increases blood flow and reduces blood pressure by inducing vasodilation. It also increases oxygen delivery and tissue perfusion by improving blood flow. NMBA can cause reflex tachycardia, which is a compensatory increase in heart rate in response to decreased blood pressure. It can also cause methemoglobinemia, a condition in which hemoglobin is oxidized and cannot bind oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMBA has several advantages for lab experiments. It is a potent vasodilator that can induce controlled hypotension. It is also easy to synthesize and has a long shelf life. However, NMBA has several limitations. It can cause methemoglobinemia, which can interfere with oxygen delivery and tissue perfusion. It can also cause reflex tachycardia, which can complicate experiments that involve cardiovascular physiology.
Direcciones Futuras
NMBA has several potential future directions for scientific research. It can be used to study the effects of vasodilators on tissue perfusion and oxygen delivery. It can also be used to develop new treatments for hypertension and other cardiovascular diseases. Additionally, NMBA can be used to study the effects of methemoglobinemia on oxygen delivery and tissue perfusion. Further research is needed to fully understand the mechanism of action and potential applications of NMBA.
Conclusion:
In conclusion, NMBA is a synthetic compound that has several potential applications in scientific research. It is a potent vasodilator that can induce controlled hypotension and improve tissue perfusion. However, it has several limitations, including the potential for methemoglobinemia and reflex tachycardia. Future research is needed to fully understand the mechanism of action and potential applications of NMBA.
Métodos De Síntesis
NMBA can be synthesized by reacting N-methylbutan-2-amine with nitrous acid. The reaction yields NMBA as a colorless liquid with a fruity odor. The purity of the compound can be increased by distillation or recrystallization.
Aplicaciones Científicas De Investigación
NMBA is widely used in scientific research as a vasodilator and a tool to study cardiovascular physiology. It is used to induce controlled hypotension during surgery and to treat hypertension in emergency situations. NMBA is also used to study the effects of vasodilators on blood flow, oxygen delivery, and tissue perfusion.
Propiedades
Número CAS |
130985-77-2 |
|---|---|
Nombre del producto |
N-methyl-N-(3-methylbutan-2-yl)nitrous amide |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N-methyl-N-(3-methylbutan-2-yl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-5(2)6(3)8(4)7-9/h5-6H,1-4H3 |
Clave InChI |
WWPDVMZJXCUQRA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)N(C)N=O |
SMILES canónico |
CC(C)C(C)N(C)N=O |
Sinónimos |
N-NITROSOMETHYL(1,2-DIMETHYLPROPYL)AMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



